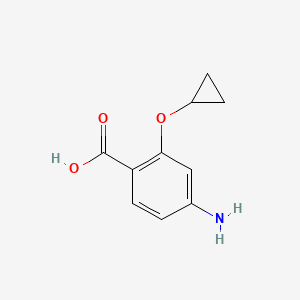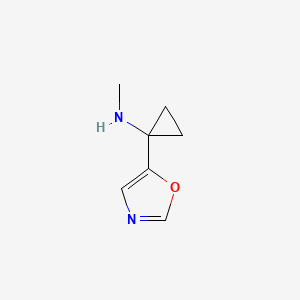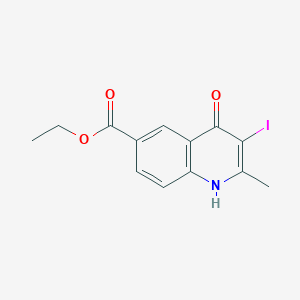
3-(tert-Butylthio)-6-iodo-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylthio)-6-iodo-2-methylpyridine is an organosulfur compound that features a pyridine ring substituted with tert-butylthio, iodine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-6-iodo-2-methylpyridine typically involves multi-step organic reactions. One common method includes the iodination of 2-methylpyridine followed by the introduction of the tert-butylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylthio)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylthio)-6-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(tert-Butylthio)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can act as a nucleophile, participating in various chemical reactions. The iodine substituent can facilitate electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylthiol: An organosulfur compound with similar reactivity patterns.
tert-Butylthioacetate: Another compound featuring the tert-butylthio group, used in different synthetic applications.
tert-Butylthioanisole: A related compound with applications in organic synthesis
Uniqueness
The presence of both tert-butylthio and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C10H14INS |
|---|---|
Molekulargewicht |
307.20 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-6-iodo-2-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-8(13-10(2,3)4)5-6-9(11)12-7/h5-6H,1-4H3 |
InChI-Schlüssel |
ZMJDUFKRBPOFKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)I)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


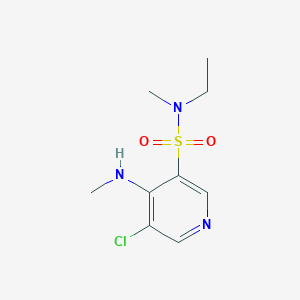
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)

![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
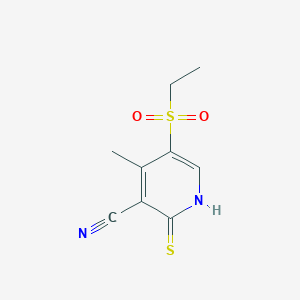

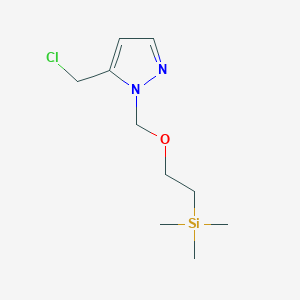

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)

